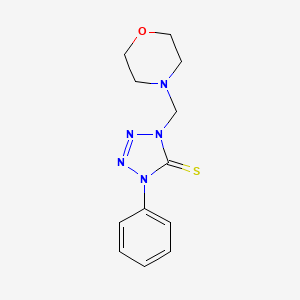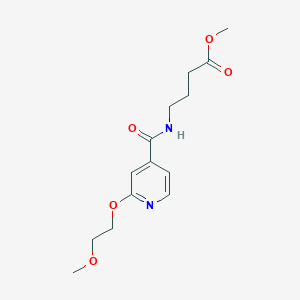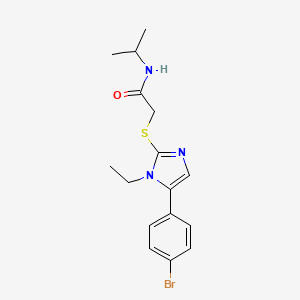![molecular formula C17H23NO2 B2380045 N-[2-METOXI-2-(2-METILFENIL)ETIL]CICLOHEX-3-ENO-1-CARBOXAMIDA CAS No. 1797722-65-6](/img/structure/B2380045.png)
N-[2-METOXI-2-(2-METILFENIL)ETIL]CICLOHEX-3-ENO-1-CARBOXAMIDA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is a complex organic compound belonging to the class of carboxamides. Its structure consists of a cyclohexene ring fused with a carboxamide group, which is further connected to a 2-methoxy-2-(o-tolyl)ethyl chain. This compound is utilized in various scientific research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves the reaction of cyclohex-3-enecarboxylic acid with 2-methoxy-2-(o-tolyl)ethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Mecanismo De Acción
The exact mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving binding to proteins or enzymes and modulating their activity. Further research is needed to elucidate the precise molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of a cyclohexene ring.
N-(2-methoxy-2-(o-tolyl)ethyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexene ring.
Uniqueness
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is unique due to its cyclohexene ring, which imparts distinct chemical and physical properties compared to its cyclobutane and cyclopentane analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-13-8-6-7-11-15(13)16(20-2)12-18-17(19)14-9-4-3-5-10-14/h3-4,6-8,11,14,16H,5,9-10,12H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCFURFNKCTURR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2CCC=CC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2379967.png)
![5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2379969.png)




![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![11-(9-methyl-9H-purin-6-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2379981.png)
![1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2379983.png)
